Cas no 45173-37-3 (1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl-)

1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl- is a tetra-substituted ethylene diamine derivative featuring allyl (2-propen-1-yl) groups attached to each nitrogen. This compound is characterized by its highly reactive allylic functionalities, which make it a versatile intermediate in organic synthesis, particularly in cross-linking and polymerization reactions. Its structure allows for further functionalization via thiol-ene or radical addition chemistry, enabling applications in advanced material science, such as polymer modification or dendrimer synthesis. The presence of multiple allyl groups enhances its utility as a precursor for creating thermally stable, high-performance resins or coatings. Its reactivity and modular design make it valuable for specialized chemical research and industrial applications.
1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl- structure
45173-37-3 structure
Product Name:1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl-
CAS No:45173-37-3
MF:C14H24N2
MW:220.353763580322
CID:330448
PubChem ID:153522
Update Time:2025-06-27

1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl-
    • N,N,N',N'-TETRAALLYLETHYLENEDIAMINE
    • N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine
    • 1,1,4,4-Tetra-allyl-1,4-diazabutan
    • 1,2-Ethanediamine,N,N,N',N'-tetra-2-propenyl
    • EINECS 256-200-5
    • N,N,N',N'-tetra-2-propenyl-1,2-ethanediamine
    • Tetra-N-allyl-aethylendiamin
    • tetra-N-allyl-ethylenediamine
    • SCHEMBL127488
    • NS00031493
    • 45173-37-3
    • N1,N1,N2,N2-tetraallylethane-1,2-diamine
    • 1,2-Ethanediamine, N,N,N',N'-tetra-2-propenyl-
    • 1,2-bis(DIALLYLAMINO)ETHANE
    • AI3-62126
    • DTXSID80196410
    • {2-[bis(prop-2-en-1-yl)amino]ethyl}bis(prop-2-en-1-yl)amine
    • QJFMXJDSWJZAAL-UHFFFAOYSA-N
    • Inchi: 1S/C14H24N2/c1-5-9-15(10-6-2)13-14-16(11-7-3)12-8-4/h5-8H,1-4,9-14H2
    • InChI Key: QJFMXJDSWJZAAL-UHFFFAOYSA-N
    • SMILES: N(CC=C)(CC=C)CCN(CC=C)CC=C

Computed Properties

  • Exact Mass: 220.19400
  • Monoisotopic Mass: 220.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 11
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 0.865
  • Boiling Point: 69-71°C 10mm
  • Flash Point: 82°C
  • Refractive Index: 1.487
  • PSA: 6.48000
  • LogP: 2.33440

1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl- Security Information

  • Hazardous Material transportation number:UN 2735
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III
  • Risk Phrases:R36/38
  • Packing Group:III

1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl- Customs Data

  • HS CODE:2921290000
  • Customs Data:

    China Customs Code:

    2921290000

    Overview:

    2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB123530-5 g
N,N,N',N'-Tetraallylethylenediamine; .
45173-37-3
5g
€99.00 2022-09-01
abcr
AB123530-10 g
N,N,N',N'-Tetraallylethylenediamine; .
45173-37-3
10g
€195.80 2022-09-01

Additional information on 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl-

Introduction to 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl and Its Significance in Modern Chemical Research

The compound with the CAS number 45173-37-3, identified as 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl, represents a fascinating molecule in the realm of organic chemistry. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific and industrial domains. The presence of multiple allyl groups and the distinctive tetra-substituted ethylenediamine backbone makes it a subject of considerable interest for researchers exploring novel synthetic pathways and functional materials.

In recent years, the development of advanced chemical methodologies has enabled a deeper understanding of the reactivity and utility of such complex molecules. The 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl derivative has been studied for its role in polymer chemistry, where its bifunctional nature allows for the creation of cross-linked networks with enhanced mechanical and thermal properties. These properties are particularly valuable in the design of high-performance materials used in aerospace, automotive, and electronics industries.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The structural motif of ethylenediamine, combined with the electron-rich allyl groups, provides a scaffold that can be modified to target specific biological pathways. Current research is exploring its potential as a precursor for drug candidates that interact with enzymes and receptors involved in metabolic disorders. Preliminary studies have shown promising results in inhibiting certain enzymes associated with inflammation and oxidative stress, suggesting therapeutic applications in conditions such as arthritis and neurodegenerative diseases.

The synthesis of 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl involves intricate organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of ethylenediamine derivatives, followed by selective alkylation to introduce the allyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies not only showcase the power of transition metal catalysis but also contribute to the development of greener chemical processes by minimizing waste and maximizing efficiency.

From a materials science perspective, the compound's ability to form stable complexes with metal ions has opened new avenues for catalysis research. The allyl groups can act as ligands, coordinating with transition metals to form active catalysts for various organic transformations. Such metal complexes are being explored for their efficiency in processes like hydrogenation and oxidation, which are crucial in industrial applications. The tunability of the ligand system allows researchers to fine-tune catalytic properties, leading to more sustainable and cost-effective chemical manufacturing.

The role of computational chemistry in understanding the behavior of 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl cannot be overstated. Molecular modeling techniques have provided insights into its interactions with biological targets at an atomic level. This computational approach complements experimental work by predicting binding affinities and identifying potential drug-like properties early in the discovery process. Such simulations have accelerated the development pipeline for new therapeutic agents by reducing the reliance on trial-and-error experimentation.

In conclusion, 1,2-Ethanediamine,N1,N1,N2,N2-tetra-2-propen-1-yl (CAS no. 45173-37-3) stands as a testament to the ingenuity and progress in chemical research. Its multifaceted applications span from advanced materials to pharmaceuticals, driven by its unique structural features and reactivity. As scientists continue to unravel its potential, this compound is poised to play a pivotal role in shaping future advancements across multiple scientific disciplines.

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